molecular formula C21H35N5O9 B8235219 N-hippuryl-his-leu tetrahydrate

N-hippuryl-his-leu tetrahydrate

Cat. No. B8235219
M. Wt: 501.5 g/mol
InChI Key: LISCZTHMJVRTLI-LWTACFFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hippuryl-his-leu tetrahydrate is a useful research compound. Its molecular formula is C21H35N5O9 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-hippuryl-his-leu tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hippuryl-his-leu tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Assays for Angiotensin-Converting Enzyme Activity

N-hippuryl-his-leu tetrahydrate is extensively used in assays for angiotensin-converting enzyme (ACE) activity. This compound acts as a substrate for ACE, and the measurement of hippuric acid released during the reaction is a standard method for quantifying ACE activity. This application is fundamental in researching hypertension and cardiovascular diseases (Maurich et al., 1985), (Wu et al., 2005).

2. Screening of ACE Inhibitors

It is also used for screening potential ACE inhibitors in various substances, including traditional Chinese medicine. The approach involves using N-hippuryl-His-Leu tetrahydrate as a substrate in reaction with human plasma ACE and quantifying the produced hippuric acid. This method is crucial for developing new antihypertensive drugs and for understanding the pharmacological properties of natural compounds (Yao, 2008).

3. Research on Neurotransmitter Processing

This compound has been used in studying the enzymatic processes in the brain, particularly in the context of neurotransmitter processing. It aids in understanding the role of ACE in the brain, contributing to insights into neurological diseases and conditions (Benuck & Marks, 1979).

4. Development of Radiochemical Assays

N-hippuryl-his-leu tetrahydrate has been used in the synthesis of radiolabeled compounds for ACE assays. This application is important in more sensitive detection methods in biological research, especially in studying enzyme kinetics and drug development (Prior et al., 1988).

5. Investigation of Enzyme Inhibitors

This compound is instrumental in the investigation of enzyme inhibitors from various sources, including dietary proteins. It provides a method to study the interaction of natural compounds with enzymes like ACE, which has implications in nutritional science and the development of functional foods (Zhao, 2013).

6. Structural Studies of Enzyme Complexes

N-hippuryl-his-leu tetrahydrate is used in structural studies of enzymes and their complexes. Understanding the interaction of this substrate with enzymes like ACE at a molecular level is crucial for drug design and the development of targeted therapies (Lee et al., 2006).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5.4H2O/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;;;;/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);4*1H2/t16-,17-;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISCZTHMJVRTLI-LWTACFFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hippuryl-his-leu tetrahydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hippuryl-his-leu tetrahydrate
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Reactant of Route 5
N-hippuryl-his-leu tetrahydrate
Reactant of Route 6
N-hippuryl-his-leu tetrahydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.